molecular formula C15H16N4OS B5549889 N'-Benzylidene-2-((4,6-dimethylpyrimidin-2-yl)thio)acetohydrazide CAS No. 60458-57-3

N'-Benzylidene-2-((4,6-dimethylpyrimidin-2-yl)thio)acetohydrazide

Cat. No.: B5549889
CAS No.: 60458-57-3
M. Wt: 300.4 g/mol
InChI Key: OXOSOESPSBUVIL-CXUHLZMHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Benzylidene-2-((4,6-dimethylpyrimidin-2-yl)thio)acetohydrazide typically involves the reaction of 4,6-dimethylpyrimidine-2-thiol with benzaldehyde and hydrazine hydrate under reflux conditions . The reaction is carried out in an appropriate solvent such as ethanol or methanol, and the product is purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-Benzylidene-2-((4,6-dimethylpyrimidin-2-yl)thio)acetohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent use, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-Benzylidene-2-((4,6-dimethylpyrimidin-2-yl)thio)acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions often require the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce hydrazine derivatives.

Scientific Research Applications

N’-Benzylidene-2-((4,6-dimethylpyrimidin-2-yl)thio)acetohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-Benzylidene-2-((4,6-dimethylpyrimidin-2-yl)thio)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of certain microorganisms by interfering with their metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • N’-(4-(dimethylamino)benzylidene)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetohydrazide
  • N’-(2,3-dimethoxybenzylidene)-2-((4,6-dimethyl-2-pyrimidinyl)thio)acetohydrazide
  • N’-(3-(benzyloxy)benzylidene)-2-((4,6-dimethyl-2-pyrimidinyl)thio)acetohydrazide

Uniqueness

N’-Benzylidene-2-((4,6-dimethylpyrimidin-2-yl)thio)acetohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[(E)-benzylideneamino]-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4OS/c1-11-8-12(2)18-15(17-11)21-10-14(20)19-16-9-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H,19,20)/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXOSOESPSBUVIL-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)NN=CC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)SCC(=O)N/N=C/C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60458-57-3
Record name 2-(4,6-DIMETHYL-PYRIMIDIN-2-YLSULFANYL)-ACETIC ACID BENZYLIDENE-HYDRAZIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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